N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c1-9-6-13(19-21-9)15(20)17-8-12-7-14(22-18-12)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUATKCFUZIWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves the formation of the isoxazole ring through 1,3-dipolar cycloaddition of nitrile oxides to alkenes or the condensation of hydroxylamine with β-diketones . The specific synthetic route for this compound may include the following steps:
Formation of the isoxazole ring: This can be achieved by reacting 4-chlorobenzonitrile oxide with an appropriate alkene or alkyne under controlled conditions.
Introduction of the carboxamide group: The resulting intermediate can be further reacted with a suitable carboxylic acid derivative to introduce the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide exhibit promising anticancer activities. For instance:
- Cytotoxicity Against Cancer Cell Lines : Studies have shown that isoxazole derivatives can demonstrate significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (SK-LU-1) cancers. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
| Compound | IC50 Value (μg/mL) | Cancer Cell Line |
|---|---|---|
| This compound | < 2 | MCF-7 |
| Related Mannich Bases | 2.5 - 5.2 | Various |
Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological properties:
- Potential as Neuroprotective Agent : Isoxazole derivatives are being studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several studies have highlighted the efficacy of isoxazole derivatives:
- Study on Cytotoxicity : A study demonstrated that a series of isoxazole-based compounds showed enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, indicating their potential as lead compounds in drug development .
- Neuroprotective Effects : Another research focused on the neuroprotective effects of isoxazole derivatives in models of neurodegeneration, showing reduced neuronal death and improved cognitive function in treated animals .
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The compound may also affect signaling pathways by binding to receptors and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)isoxazol-3-amine: Shares the isoxazole ring and chlorophenyl group but lacks the carboxamide functionality.
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide: Similar structure with different substituents on the benzamide group.
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of the second isoxazole ring.
Uniqueness
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is unique due to the presence of two isoxazole rings and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from readily available isoxazole derivatives. The structural features of this compound include:
- Isoxazole Rings : The presence of isoxazole moieties contributes to its biological activity.
- Chlorophenyl Substituent : The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, a series of isoxazole-piperazine hybrids demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| N-(2-(4-chlorophenyl)isoxazol-3-yl)acetamide | A549 (Lung) | 8.0 |
| 5-Methyl-N-(2-arylquinazolin-7-yl)isoxazole | FLT3 (Leukemia) | 0.106 |
The compound's mechanism of action appears to involve the inhibition of specific kinases implicated in cancer progression, such as FLT3, which is a target for acute myeloid leukemia therapy .
Antimicrobial Activity
In addition to anticancer effects, isoxazole derivatives have shown antimicrobial properties. A study on isoxazole-substituted compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| N-(2-(4-chlorophenyl)isoxazol-3-yl)acetamide | Escherichia coli | 12 |
Case Studies and Research Findings
- FLT3 Inhibition : A study evaluated the inhibitory effects of various isoxazole derivatives on FLT3 kinase, with this compound showing potent activity (IC50 = 106 nM). This suggests its potential as a therapeutic agent for FLT3-mutated leukemias .
- Structure Activity Relationship (SAR) : The SAR analysis indicated that modifications on the isoxazole ring significantly affect biological activity. Compounds with electron-withdrawing groups like chlorine showed enhanced potency compared to their counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide, and how can yield optimization be achieved?
- Methodology : The compound can be synthesized via coupling reactions using isoxazole-3-carboxylic acid derivatives and substituted anilines. Key steps include:
- Activation of the carboxylic acid group using coupling reagents (e.g., HATU or DCC).
- Reaction with 5-(4-chlorophenyl)isoxazol-3-ylmethylamine under inert conditions (N₂ atmosphere).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Yield Optimization : Lower yields (~18%) reported in analogous syntheses suggest challenges in steric hindrance. Strategies include:
- Microwave-assisted synthesis to reduce reaction time.
- Use of high-purity starting materials and anhydrous solvents to minimize side reactions .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirm substituent positions (e.g., chlorophenyl protons at δ 7.51 ppm as doublets, isoxazole methyl at δ 2.24 ppm) .
- HRMS (ESI-TOF) : Validate molecular formula (e.g., [M+H]+ calcd for C₁₇H₁₃ClFN₂O₃: 347.0593) .
- Melting Point Analysis : Compare with literature values (e.g., 214–216°C for analogous isoxazole carboxamides) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : In airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Mitochondrial Assays :
- Isolate mouse liver mitochondria via differential centrifugation.
- Assess compound effects on mitochondrial membrane potential using Rh123 fluorescence or Calcium Green-5N for Ca²⁺ uptake .
- Cell-Based Models : Use zebrafish embryos or cultured hepatocytes to study cytotoxicity and metabolic stability .
Q. How do structural modifications (e.g., bioisosteric replacements) influence cannabinoid receptor interactions?
- SAR Insights :
- Replacement of the pyrazole 5-aryl group with alkynylthiophenes enhances CB1 receptor antagonism (e.g., compound 18 in showed 90% inhibition at 10 nM).
- Chlorophenyl groups improve hydrophobic interactions with receptor crevices (e.g., binding free energy ΔG = −9.2 kcal/mol via docking studies) .
Q. What computational strategies are effective for predicting binding modes with target receptors?
- Molecular Docking :
- Use homology models (e.g., CB1 receptor) and software like AutoDock Vina.
- Key residues: Phe174, Trp356, and Leu359 form π-π and van der Waals interactions with the chlorophenyl and isoxazole moieties .
Q. How can contradictory data on mitochondrial toxicity be resolved?
- Data Reconciliation :
- Compare results across models (e.g., isolated mitochondria vs. whole-cell assays). Contradictions may arise from differences in membrane permeability or metabolic activity.
- Use dose-response curves (IC₅₀ values) and statistical tools (e.g., two-way ANOVA) to identify confounding variables .
Q. What in vivo models are appropriate for studying pharmacokinetic properties?
- Rodent Models :
- Administer the compound intraperitoneally (5–20 mg/kg) to assess bioavailability and tissue distribution.
- Collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis .
- Zebrafish : Track compound accumulation in liver/gills via fluorescence labeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
